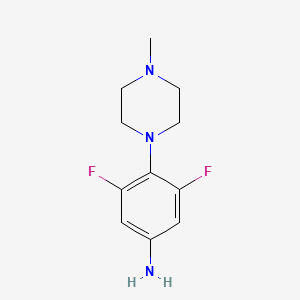

3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline

CAS No.:

Cat. No.: VC13387578

Molecular Formula: C11H15F2N3

Molecular Weight: 227.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15F2N3 |

|---|---|

| Molecular Weight | 227.25 g/mol |

| IUPAC Name | 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline |

| Standard InChI | InChI=1S/C11H15F2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3 |

| Standard InChI Key | OTWTUKZGALAOGB-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2F)N)F |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2F)N)F |

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule consists of an aniline backbone (C₆H₅NH₂) modified at the para position by a 4-methylpiperazine group and at the meta positions by fluorine atoms. This substitution pattern creates a sterically congested aromatic system with enhanced electronic asymmetry due to the electron-withdrawing fluorine atoms and the electron-donating piperazine group .

IUPAC Name and Stereochemistry

The systematic IUPAC name, 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline, reflects the positions of substituents on the benzene ring. Piperazine adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain .

Molecular Formula and Weight

Synthetic Pathways and Optimization

Key Intermediate: 4-(4-Methylpiperazin-1-yl)aniline

The synthesis of piperazine-substituted anilines typically begins with nucleophilic aromatic substitution. For example, 4-(4-methylpiperazin-1-yl)phenylamine (CAS 16153-81-4) is synthesized via hydrogenation of nitro precursors using palladium catalysts :

Reaction Scheme:

-

Nitration: 1-Bromo-4-nitrobenzene + N-methylpiperazine → 1-Methyl-4-(4-nitrophenyl)piperazine.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine .

Conditions:

Fluorination Strategies

Introducing fluorine atoms at the 3,5-positions requires careful regioselective control. Potential methods include:

-

Electrophilic fluorination using Selectfluor® under acidic conditions.

-

Halogen exchange (Halex reaction) on dichloro precursors with KF in polar aprotic solvents.

Physicochemical Properties

Solubility and Partitioning

-

Log P (octanol-water): Predicted consensus value of 1.06, indicating moderate lipophilicity .

-

Aqueous solubility: Estimated 1.18–6.66 mg/mL across computational models (ESOL, Ali, SILICOS-IT) .

Spectroscopic Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume